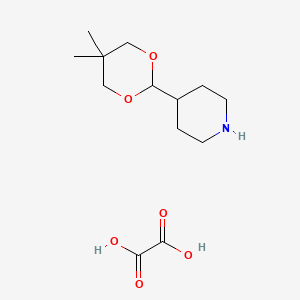
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a chemical compound that features a piperidine ring substituted with a 5,5-dimethyl-1,3-dioxane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid. The reaction conditions usually include the use of an appropriate solvent and controlled temperature to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays and as a reference standard in analytical studies.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate include:
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine hydrochloride: This compound has a similar structure but differs in the counterion.
4-(1,3-Dioxolan-2-yl)piperidine oxalate: This compound has a different substituent on the piperidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
生物活性
4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a piperidine ring and a dioxane moiety, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including toxicological data, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.33 g/mol
- CAS Number : 423768-60-9
- Purity : ≥90%
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies:
The compound is classified as having moderate toxicity upon ingestion and can cause irritation to the skin and eyes. Long-term exposure is not expected to produce chronic health effects .
Pharmacological Potential
Research indicates that compounds with similar structural features may exhibit various pharmacological activities:
- Neuroprotective Effects : Compounds containing piperidine rings have been associated with neuroprotective properties. For instance, studies on related piperidine derivatives suggest they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Antioxidant Activity : The dioxane structure may contribute to antioxidant properties, which can protect against oxidative stress in cells. This is particularly relevant in the context of kidney health, where oxidative damage is a significant concern .
- Hypolipidemic Effects : Similar compounds have shown potential in reducing plasma triglycerides and cholesterol levels, indicating a possible role in managing metabolic disorders .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Protective Effects Against Oxidative Damage : In vitro studies demonstrated that polysaccharides derived from Porphyra yezoensis could protect renal epithelial cells from oxidative damage caused by oxalic acid. This suggests that derivatives of oxalic acid may also play a protective role in cellular environments .
- Cell Viability Studies : Research involving cell lines treated with compounds similar to this compound showed improved cell viability and reduced apoptosis under oxidative stress conditions. This indicates potential therapeutic applications in protecting cells from damage .
特性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKYBWHPORZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














